Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-
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Overview
Description
Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- is a compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Preparation Methods
The synthesis of Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This method yields the tricyclic indole compound in good yield (84%) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, indole derivatives are known for their role in developing drugs for various diseases, including cancer and infectious diseases . In the industry, this compound is used in the synthesis of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation . The specific molecular targets and pathways depend on the particular derivative and its structure .
Comparison with Similar Compounds
Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . These compounds share a similar indole backbone but differ in their functional groups and biological activities . For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties . The uniqueness of Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]- lies in its specific hydroxymethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(2S)-2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
IDKOKHIHHCVADK-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)CO |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)CO |
Origin of Product |
United States |
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